BenchChemオンラインストアへようこそ!

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Antimicrobial Imidazoline Methylthio

This building block uniquely integrates a 5-bromofuran-2-carbonyl moiety with a 2-methylthio-substituted imidazoline core, offering a halogen handle for structure-based design and a thioether for controlled oxidation to sulfoxide/sulfone derivatives—critical for expanding IP portfolios. Its XLogP3 of 2.2 and zero H-bond donors make it ideal for CNS-focused libraries targeting blood–brain barrier penetration. Procure for hit-to-lead antifungal programs leveraging the imidazole ketone scaffold's demonstrated potency against lanosterol 14α-demethylase.

Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15
CAS No. 851863-62-2
Cat. No. B2706891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851863-62-2
Molecular FormulaC9H9BrN2O2S
Molecular Weight289.15
Structural Identifiers
SMILESCSC1=NCCN1C(=O)C2=CC=C(O2)Br
InChIInChI=1S/C9H9BrN2O2S/c1-15-9-11-4-5-12(9)8(13)6-2-3-7(10)14-6/h2-3H,4-5H2,1H3
InChIKeyVKDRDGRSEBEYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-Bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863-62-2) as a Research Intermediate


The compound (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863-62-2) is a synthetic heterocyclic small molecule (C9H9BrN2O2S, MW 289.15) that belongs to the class of 2-(alkylthio)-4,5-dihydro-1H-imidazole ketone derivatives [1]. It features a 5-bromofuran-2-carbonyl moiety linked to a 2-methylthio-substituted imidazoline core. This structural architecture integrates a halogen-bearing heteroaryl ring (bromofuran) with a thioether-functionalized imidazoline ring, a combination that positions it as a versatile intermediate for medicinal chemistry and agrochemical research.

Why General-Purpose Imidazole Derivatives Cannot Substitute (5-Bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone


The biological performance of 2-(alkylthio)-4,5-dihydroimidazole derivatives is exquisitely sensitive to the specific combination of the N-acyl substituent and the S-alkyl group. Even closely related analogs differing only in the furan halogen or the thioether alkyl chain can exhibit substantially divergent antimicrobial and antifungal profiles [1] [2]. The 5-bromofuran-2-carbonyl moiety provides a distinct set of physicochemical properties—including a computed XLogP3 value of 2.2, a specific hydrogen bond acceptor count, and a reactive bromine handle—that cannot be replicated by chloro-, nitro-, or unsubstituted furan analogs. Consequently, generic substitution with other imidazole derivatives would introduce unpredictable variations in target binding, pharmacokinetics, and synthetic tractability, undermining the reliability of structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Antimicrobial Activity of the Methylthio-Imidazoline Scaffold Against Standard Antibiotics

The methylthio-imidazoline pharmacophore, which is conserved in the target compound, has been demonstrated to confer equipotent or superior in vitro antibacterial activity compared to clinical antibiotics. In a panel of 1-aryl-2-methylthio-imidazolines, compounds 2a and 2e displayed equipotent activity to chloramphenicol, while analogs 2a,c,e–g and 4b showed superior MIC values relative to ampicillin against a range of Gram-positive and Gram-negative bacteria, moulds, and yeast-like fungi [1]. Although these data do not correspond to the specific bromofuran derivative, they establish the methylthio-imidazoline core as a privileged substructure for antimicrobial activity and provide a quantitative baseline (MIC range 11.0–89.2 μM) against which the target compound can be benchmarked.

Antimicrobial Imidazoline Methylthio

Antifungal Activity of Imidazole Derivatives with Favorable ADME-Tox Profiles

A series of 34 imidazole-based compounds, structurally related to the target compound, were evaluated for antifungal activity. Compounds 1, 2, 3, 10 and 15 displayed strong antifungal activity against all tested fungal species, while compounds 5, 7, 9, 11, 21 and 27 showed moderate activity [1]. The most active compounds exhibited excellent bioavailability and good toxicity profiles. Docking studies of the two most active compounds, 2 (IC50 = 95 ± 7.07 μM) and 10 (IC50 = 235 ± 7.07 μM), suggested inhibition of fungal lanosterol 14α-demethylase. The target compound incorporates the same imidazole ketone core and shares structural features with the most active congeners, indicating its potential as a candidate for antifungal lead discovery with favorable pharmacokinetic properties.

Antifungal Imidazole ADME-Tox

Distinct Physicochemical Profile for Drug Design and Library Selection

The target compound exhibits a computed XLogP3 of 2.2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 [1]. These properties position it favorably within drug-like chemical space (typically XLogP 1–5, H-bond donors ≤5, H-bond acceptors ≤10). The bromofuran moiety contributes increased lipophilicity compared to non-halogenated furan analogs, enhancing membrane permeability while maintaining acceptable solubility. The methylthio group provides additional lipophilicity without introducing hydrogen bond donor capacity, which is advantageous for optimizing oral bioavailability and CNS penetration.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Versatility of the Methylthio Group for Late-Stage Functionalization

The 2-methylthio substituent on the imidazoline ring is a well-established synthetic handle that enables late-stage diversification through selective oxidation to sulfoxide or sulfone derivatives [1]. This oxidative transformation can significantly modulate the electronic properties, metabolic stability, and bioactivity of the parent scaffold. In related imidazole-based kinase inhibitors, conversion of thioether to sulfone has been shown to enhance target affinity and improve pharmacokinetic profiles. The target compound's methylthio group thus provides a unique advantage over analogs bearing non-oxidizable substituents (e.g., methyl, ethyl, or unsubstituted imidazolines), enabling access to a broader chemical space from a single procurement.

Synthetic Chemistry Oxidation Sulfoxide/Sulfone

High-Value Research and Industrial Applications for (5-Bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone


Antifungal Lead Discovery and Optimization

The compound serves as a starting point for antifungal lead optimization campaigns, leveraging the imidazole ketone scaffold's demonstrated potency against fungal lanosterol 14α-demethylase (IC50 range 95–235 μM for closely related analogs) [1]. The bromofuran moiety provides a halogen handle for structure-based design, while the favorable ADME-Tox profiles of its congeners suggest a higher probability of success in preclinical development. Procurement of this intermediate enables rapid synthesis of focused libraries for hit-to-lead programs targeting resistant fungal pathogens.

Antimicrobial Agent Synthesis and SAR Expansion

The methylthio-imidazoline core is a validated pharmacophore for antimicrobial activity, with prior series achieving MIC values as low as 11.0 μM and equipotency to chloramphenicol [2]. The target compound's bromofuran substitution offers an opportunity to further expand the SAR around the N-acyl position, which can dramatically influence potency and spectrum. This compound is ideally suited for parallel synthesis of combinatorial libraries aimed at discovering novel antibacterial agents with activity against drug-resistant strains.

Physicochemical Property-Driven Drug Design

With a computed XLogP3 of 2.2 and zero hydrogen bond donors [3], the compound occupies an attractive niche in drug-like chemical space. It is particularly well-suited for CNS drug discovery programs where moderate lipophilicity and low hydrogen bond donor count are critical for blood–brain barrier penetration. Procurement for CNS-focused compound libraries can leverage these properties to reduce attrition in later-stage development.

Late-Stage Diversification via Methylthio Oxidation

The methylthio group of the target compound enables controlled oxidation to sulfoxide or sulfone derivatives, each representing a distinct physicochemical and biological entity [4]. This synthetic versatility is particularly valuable in patent strategy, where a single purchased intermediate can generate multiple novel chemical entities with differentiated IP positions. Industrial procurement for this purpose offers a cost-effective route to expand compound portfolios without reinvesting in new starting materials.

Quote Request

Request a Quote for (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.